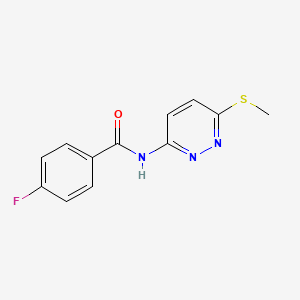

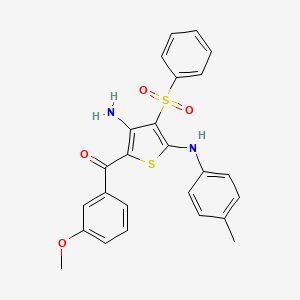

4-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Applications De Recherche Scientifique

Microwave Induced Synthesis and Antimicrobial Applications

- Antimicrobial Analog Synthesis: A study by Desai et al. (2013) explored the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, which showed promising antimicrobial activities. The synthesis process utilized fluorine atoms in the benzoyl group to enhance antimicrobial efficacy against both bacteria and fungi. The presence of fluorine was essential for enhancing the antimicrobial activity of the final compounds (Desai, Rajpara, & Joshi, 2013).

Structural Characterization and Synthetic Applications

- Crystal Structure Analysis: Deng et al. (2014) reported on the synthesis and X-ray crystal structure analysis of a closely related compound, providing insights into its molecular packing and hydrogen bonding interactions. This type of research is crucial for understanding the chemical behavior and potential applications of fluorinated benzamides (Deng, Xiao-yan, Peng, Hao, He, Hong-wu, 2014).

Fluorescence and Biological Material Applications

- Blue Fluorescence from BF2 Complexes: Research by Yamaji et al. (2017) focused on the synthesis of benzamides having pyridine, pyridazine, pyrazine, and pyrimidine rings, which were converted into difluoroboronated complexes emitting blue fluorescence. These findings underscore the potential of fluorinated benzamides in biological and organic material applications due to their luminescence properties (Yamaji, Kato, Tomonari, Mamiya, Goto, Okamoto, Nakamura, & Tani, 2017).

Herbicidal Activity and Protoporphyrinogen Oxidase Inhibition

- Herbicidal Activity: Wang et al. (2017) synthesized novel pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids showing remarkable activity against protoporphyrinogen oxidase, a key enzyme in plant chlorophyll biosynthesis. This study indicates the potential of fluorinated benzamides in the development of new herbicides with broad-spectrum weed control (Wang, Li, Wen, Ismail, Liu, Niu, Wen, Yang, & Xi, 2017).

Synthesis of Fluorinated Heterocycles

- Fluorinated Heterocycles for Pharmaceutical and Agrochemical Industries: A study presented by Wu et al. (2017) highlighted the synthesis of various types of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation. This research demonstrates the versatility of fluorinated benzamides in synthesizing compounds critical for pharmaceutical and agrochemical applications (Wu, Zhang, Gao, Qi, Zhou, Ji, Liu, Chen, Li, Li, & Wang, 2017).

Orientations Futures

The future directions for the research on “4-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide” could include further evaluation of its biological activity, optimization of its synthesis, and exploration of its potential applications in various fields. The molecular interactions of similar compounds in docking studies reveal their suitability for further development .

Propriétés

IUPAC Name |

4-fluoro-N-(6-methylsulfanylpyridazin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3OS/c1-18-11-7-6-10(15-16-11)14-12(17)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSFVUKEGZMGHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(C=C1)NC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2955637.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2955639.png)

![N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2955646.png)

![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2955651.png)

![6-aminobenzo[cd]indol-2(1H)-one](/img/structure/B2955656.png)

![2-Butyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2955658.png)

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2955659.png)